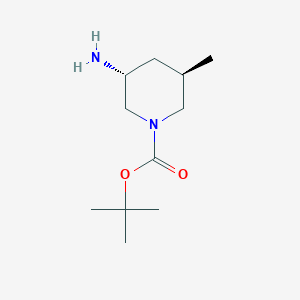
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2 . It is a powder that is stored at room temperature .
Physical And Chemical Properties Analysis
“3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride” has a molecular weight of 243.73 . It is a powder that is stored at room temperature .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride involves the reaction of 2,4-dimethylbenzaldehyde with nitroethane to form 2,4-dimethyl-β-nitrostyrene. This compound is then reduced to 2,4-dimethylamphetamine, which is subsequently reacted with ethyl acetoacetate to form 3-amino-4-(2,4-dimethylphenyl)butanoic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "nitroethane", "sodium borohydride", "ethyl acetoacetate", "ammonium acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethylbenzaldehyde with nitroethane in the presence of ammonium acetate to form 2,4-dimethyl-β-nitrostyrene.", "Step 2: Reduction of 2,4-dimethyl-β-nitrostyrene using sodium borohydride to form 2,4-dimethylamphetamine.", "Step 3: Reaction of 2,4-dimethylamphetamine with ethyl acetoacetate in the presence of acetic acid to form 3-amino-4-(2,4-dimethylphenyl)butanoic acid.", "Step 4: Addition of hydrochloric acid to the final product to form the hydrochloride salt of 3-amino-4-(2,4-dimethylphenyl)butanoic acid." ] } | |
Numéro CAS |
2408969-03-7 |
Formule moléculaire |
C12H18ClNO2 |
Poids moléculaire |
243.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



